molecular formula C32H28ClN5OS B4312580 2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE

2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE

Cat. No.: B4312580
M. Wt: 566.1 g/mol
InChI Key: OSODHTKSYUNROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE is a complex organic compound that features a unique combination of adamantyl, naphthyl, phenyl, triazolyl, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with naphthyl and phenyl substituents.

    Introduction of the adamantyl group: This step often involves the use of adamantyl halides in the presence of a base to facilitate nucleophilic substitution.

    Formation of the pyridazinone core: This is typically done through the condensation of appropriate diketones or ketoesters with hydrazine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole or pyridazinone rings.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving the triazole and pyridazinone moieties.

Mechanism of Action

The mechanism of action of 2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s binding affinity and stability, while the triazole and pyridazinone rings may interact with active sites or binding pockets. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE: can be compared with other compounds containing adamantyl, triazole, or pyridazinone moieties, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific properties such as enhanced stability, binding affinity, and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-adamantyl)-4-chloro-5-[(5-naphthalen-1-yl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28ClN5OS/c33-28-27(19-34-38(30(28)39)32-16-20-13-21(17-32)15-22(14-20)18-32)40-31-36-35-29(37(31)24-9-2-1-3-10-24)26-12-6-8-23-7-4-5-11-25(23)26/h1-12,19-22H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSODHTKSYUNROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)SC5=NN=C(N5C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE
Reactant of Route 2
Reactant of Route 2
2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE
Reactant of Route 3
Reactant of Route 3
2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE
Reactant of Route 4
Reactant of Route 4
2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE
Reactant of Route 5
Reactant of Route 5
2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE
Reactant of Route 6
Reactant of Route 6
2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE

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